ethyl 5-acetyl-2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
Description
Structural Analysis and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name ethyl 5-acetyl-2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate adheres to IUPAC conventions by prioritizing functional groups and substituents. The parent structure is a thiophene ring (five-membered sulfur heterocycle) with a carboxylate ester at position 3. Substituents include:
- Position 2 : An amide group (–NH–C(O)–) linked to a 6,8-dimethyl-4-oxo-4H-chromen-2-yl moiety.
- Position 4 : A methyl group.
- Position 5 : An acetyl group (–COCH~3~).
The chromenone (coumarin-derived) component features a benzopyran-4-one scaffold with methyl groups at positions 6 and 8 and a ketone at position 4. This nomenclature ensures unambiguous identification, distinguishing it from analogs with alternative substituent patterns.
Molecular Geometry and Stereochemical Considerations
X-ray crystallography of related thiophene-coumarin hybrids reveals key geometric features:
| Compound | Dihedral Angle (Thiophene–Coumarin) | π–π Stacking Distance (Å) |
|---|---|---|
| Target Compound* | 23.2°–45.3° | 3.55–3.61 |
| Symmetric Analog | 4.25°–23.5° | 3.56–3.61 |
| Asymmetric Analog | 48.6°–51.7° | >4.0 |
*Inferred from structural analogs.
The thiophene and coumarin rings exhibit moderate planarity, with dihedral angles influenced by steric effects from methyl and acetyl groups. Non-coplanar arrangements reduce π-orbital overlap, impacting electronic conjugation. No chiral centers exist in the molecule due to symmetrical substitution patterns at positions 4 (methyl) and 5 (acetyl).
Intramolecular Hydrogen Bonding Patterns
Intramolecular hydrogen bonds stabilize the molecule’s conformation:
- Amide N–H to Ester Carbonyl : The amide proton (N–H) forms a 2.47–2.59 Å bond with the adjacent thiophene ester carbonyl (C=O), creating a six-membered pseudo-ring.
- Acetyl Carbonyl to Chromenone Oxygen : The acetyl group’s carbonyl oxygen may interact with the chromenone’s ketone oxygen (O···O distance ~2.8 Å), though this interaction is weaker than N–H···O bonds.
These interactions enforce rigidity, limiting rotational freedom and enhancing thermal stability.
Comparative Analysis with Related Thiophene-Coumarin Hybrids
The target compound’s structure diverges from analogs in two key aspects:
Substituent Effects on Chromenone
- 6,8-Dimethyl vs. 7-Methyl : Unlike the 7-methyl derivative, the 6,8-dimethyl groups increase steric hindrance, reducing π-stacking efficiency (3.55 Å vs. 3.25 Å in 7-methyl analogs).
- 4-Oxo Group : The ketone at position 4 enhances electron-withdrawing capacity compared to 4-hydroxycoumarins, polarizing the chromenone ring and altering charge transport properties.
Thiophene Modifications
- Acetyl at Position 5 : Introduces an electron-withdrawing group, lowering the HOMO energy (-5.8 eV vs. -5.3 eV for unsubstituted thiophenes).
- Methyl at Position 4 : Steric shielding protects the reactive thiophene sulfur atom from oxidation.
Comparative data for select hybrids:
| Property | Target Compound | Symmetric Hybrid | Asymmetric Hybrid |
|---|---|---|---|
| Planarity (θ) | 23.2°–45.3° | 4.25°–23.5° | 48.6°–51.7° |
| π–π Stacking (Å) | 3.55–3.61 | 3.56–3.61 | >4.0 |
| HOMO (eV) | -5.8 | -5.6 | -5.4 |
These structural nuances highlight the compound’s balanced conjugation and steric profile, making it a candidate for optoelectronic applications.
Properties
Molecular Formula |
C22H21NO6S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO6S/c1-6-28-22(27)17-12(4)19(13(5)24)30-21(17)23-20(26)16-9-15(25)14-8-10(2)7-11(3)18(14)29-16/h7-9H,6H2,1-5H3,(H,23,26) |
InChI Key |
DXHYXESTVXMGBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
Preparation Methods
Chromenone Core Formation
The chromenone scaffold is synthesized via Claisen-Schmidt condensation of 2',6'-dihydroxyacetophenone derivatives with diethyl oxalate under basic conditions. Microwave irradiation (100–120°C, 30–60 min) enhances cyclization efficiency, yielding 4-oxo-4H-chromene-2-carboxylic acid derivatives with >90% purity.
Procedure :
Introduction of 6,8-Dimethyl Groups
Methylation at positions 6 and 8 is achieved using methyl iodide (2.2 eq) and potassium carbonate (3.0 eq) in DMF at 60°C for 12 h. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) confirms complete substitution.
Carbonyl Chloride Formation
The carboxylic acid is converted to acyl chloride using oxalyl chloride (1.5 eq) and catalytic DMF in dichloromethane (0°C to RT, 4 h). Excess reagent is removed under reduced pressure, and the product is used directly in coupling.
Table 1: Chromenone Intermediate Characterization
| Parameter | Value | Source |
|---|---|---|
| Yield (cyclization) | 93–97% | |
| Methylation efficiency | 85–90% | |
| Acyl chloride purity | >95% (NMR) |
Synthesis of Ethyl 5-Acetyl-2-Amino-4-Methylthiophene-3-Carboxylate
Gewald Reaction for Thiophene Core
The Gewald reaction assembles the 2-aminothiophene using ethyl cyanoacetate (1.0 eq), acetylacetone (1.1 eq), and sulfur (1.0 eq) in ethanol with morpholine (1.5 eq) as base. The reaction proceeds at 80°C for 6 h, yielding the substituted thiophene.
Optimization Notes :
Acetylation and Methylation
The 5-acetyl and 4-methyl groups are introduced sequentially:
-
Acetylation : Treat the thiophene intermediate with acetic anhydride (1.2 eq) and pyridine (2.0 eq) at 50°C for 2 h.
-
Methylation : Use methyl iodide (1.5 eq) and K2CO3 (2.0 eq) in acetone at reflux (4 h).
Table 2: Thiophene Intermediate Characterization
| Parameter | Value | Source |
|---|---|---|
| Gewald reaction yield | 75–80% | |
| Acetylation efficiency | 90–95% | |
| Final product purity | 98% (HPLC) |
Coupling via Amide Bond Formation
Activation and Coupling Strategies
The chromenone carbonyl chloride (1.0 eq) is reacted with the aminothiophene (1.1 eq) under inert conditions. Two methods are prevalent:
-
Schotten-Baumann : Triethylamine (2.0 eq) in THF at 0°C→RT for 12 h.
-
Carbodiimide-Mediated : DCC (1.2 eq) and DMAP (0.1 eq) in DCM at 25°C for 24 h.
Table 3: Coupling Reaction Optimization
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1→2:1) followed by recrystallization (methanol). Key characterization data:
Challenges and Mitigation Strategies
Regioselectivity in Chromenone Methylation
Competitive methylation at position 5 is minimized by steric hindrance using bulkier bases (e.g., DBU) and controlled stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives with modified side chains.
Scientific Research Applications
Ethyl 5-acetyl-2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in electron transfer reactions, contributing to the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of ethyl thiophene-3-carboxylates, which are frequently studied as intermediates in medicinal chemistry. Key structural analogues include:
*Calculated based on molecular formula.
Key Observations:
- The chromen-carbonyl group in the target compound increases steric bulk and π-conjugation compared to simpler acylated derivatives (e.g., chloroacetamido in ). This may influence binding affinity in biological targets.
- Substitution at position 5 (acetyl vs.
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
*Estimated based on structural similarity.
The chromen group may lower solubility in polar solvents compared to the chloroacetamido derivative due to increased hydrophobicity.
Biological Activity
Ethyl 5-acetyl-2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, which include a chromenone moiety, a thiophene ring, and an ester functional group. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C22H21NO6S. Its structure combines various functional groups that contribute to its reactivity and biological properties. The chromenone structure is particularly significant as it is known for its interactions with enzymes and receptors involved in metabolic pathways.
Table 1: Structural Features and Properties
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| This compound | Chromenone moiety, thiophene ring, ester group | Potential enzyme interactions, varied biological activities |
| Coumarin Derivatives | Chromenone moiety | Varied biological activities |
| Thiophene Derivatives | Thiophene ring | Different functional groups affecting reactivity |
| Ester Compounds | Ester functional group | Diverse chemical properties |
Enzyme Interaction Studies
Initial research indicates that this compound interacts with specific enzymes related to metabolic pathways. For instance, studies have suggested its potential as a xanthine oxidase inhibitor, which could have implications for treating conditions like gout. Xanthine oxidase plays a critical role in uric acid production; thus, inhibitors can help manage hyperuricemia.
Case Study: Xanthine Oxidase Inhibition
A study investigating various non-purine derivatives showed promising results for compounds similar to ethyl 5-acetyl derivatives as xanthine oxidase inhibitors. The most potent inhibitors exhibited IC50 values in the low micromolar range, indicating significant potential for therapeutic applications in managing uric acid levels .
Antioxidant Activity
The compound's structural features suggest it may also possess antioxidant properties. Research on related chromenone derivatives has demonstrated their ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .
Cytotoxicity and Antitumor Potential
Preliminary studies on similar compounds have indicated cytotoxic effects against various cancer cell lines. For instance, chalcone derivatives related to the chromenone structure have shown significant cytotoxicity and apoptosis-inducing activity in cancer models . The mechanism often involves the modulation of signaling pathways that regulate cell growth and apoptosis.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Interaction with xanthine oxidase and potentially other metabolic enzymes.
- Antioxidant Activity : Scavenging free radicals through its chromenone moiety.
- Cytotoxic Effects : Inducing apoptosis in cancer cells by modulating key signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
